

Spectroscopic Profile of alpha-Ionone (CAS 127-41-3): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **alpha-ionone** (CAS 127-41-3), a significant fragrance and flavor compound also investigated for various biological activities. The following sections detail its characteristic signatures across major spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and workflows are provided to aid in the replication and interpretation of these analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **alpha-ionone**. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for alpha-lonone[1][2]



Chemical Shift (δ) ppm	Description	
~6.60	Doublet of doublets, 1H (vinylic proton)	
~6.07	Doublet, 1H (vinylic proton)	
~5.50	Singlet, 1H (vinylic proton in cyclohexene ring)	
~2.27	Singlet, 3H (ketone methyl protons)	
~2.25	Multiplet, 1H	
~2.04	Multiplet, 2H	
~1.57	Singlet, 3H (methyl protons on cyclohexene ring)	
~0.93	Singlet, 3H (gem-dimethyl protons)	
~0.86	Singlet, 3H (gem-dimethyl protons)	

Solvent: CDCl₃, Frequency: 90 MHz. Note: Chemical shifts can vary slightly based on solvent and instrument frequency.

Table 2: ¹³C NMR Spectroscopic Data for **alpha-lonone**[1]



Chemical Shift (δ) ppm	Carbon Atom Assignment
198.26	C=O (Ketone)
148.93	Vinylic C
132.38	Vinylic C
131.95	Vinylic C
122.68	Vinylic C
54.34	Quaternary C
32.53	СН
31.27	CH ₂
27.80	CH ₂
26.94	CH₃
26.83	CH₃
23.04	CH₃
22.77	CH₃

Solvent: CDCl₃, Frequency: 25.16 MHz.

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of a liquid sample like **alpha-ionone** is as follows:

- Sample Preparation: Dissolve approximately 5-20 mg of **alpha-ionone** in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should be of high purity to avoid interfering signals.
- Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.



- Instrumentation: Place the NMR tube into the spectrometer's probe.
- Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal
 of the solvent. The magnetic field homogeneity is then optimized through a process called
 shimming to maximize spectral resolution.
- Acquisition Parameters:
 - ¹H NMR: A standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans (typically 8-16 for good signal-to-noise).
 - ¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required.
- Data Processing: The acquired free induction decay (FID) is converted into a spectrum via Fourier transform. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **alpha-ionone** results in a characteristic fragmentation pattern that can be used for its identification and structural confirmation.

Data Presentation

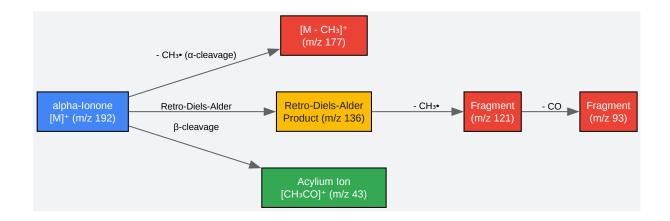
Table 3: Key Mass Fragments of alpha-lonone (EI-MS)[3][4][5][6]



Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment Identity/Loss
192	Moderate	[M]+ (Molecular Ion)
177	High	[M - CH₃] ⁺ (Loss of a methyl radical)
136	High	Retro-Diels-Alder fragmentation product
121	High	[136 - CH₃] ⁺
93	Moderate	Further fragmentation
77	Moderate	Further fragmentation
43	High (Base Peak)	[CH₃CO]+ (Acylium ion)

Logical Relationship: Mass Spectrometry Fragmentation

The fragmentation of **alpha-ionone** in EI-MS follows predictable pathways, primarily involving alpha-cleavages, beta-cleavages, and Retro-Diels-Alder rearrangements.[3][4]



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Fragmentation pathway of **alpha-ionone** in EI-MS.



Experimental Protocol: Electron Ionization Mass Spectrometry

- Sample Introduction: A dilute solution of alpha-ionone in a volatile solvent (e.g., methanol or hexane) is prepared. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- Vaporization: The sample is vaporized by heating in the injection port of the GC.
- Ionization: In the ion source, the vaporized molecules are bombarded with a beam of highenergy electrons (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion ([M]+).
- Fragmentation: The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),
 which separates them based on their mass-to-charge (m/z) ratio.
- Detection: A detector counts the number of ions at each m/z value, generating a mass spectrum that plots relative intensity versus m/z.

Infrared (IR) Spectroscopy

The IR spectrum of **alpha-ionone** highlights the key functional groups present in the molecule, particularly the conjugated ketone and alkene moieties.

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Table 4: Characteristic IR Absorption Bands for alpha-lonone[7][8][9]



Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3080-3020	Medium	C-H Stretch	=C-H (Alkene)
~2960-2850	Strong	C-H Stretch	-C-H (Alkane)
~1670	Strong	C=O Stretch	α,β-Unsaturated Ketone
~1620	Medium	C=C Stretch	Alkene
~1470-1350	Medium	C-H Bend	-CH ₂ , -CH ₃
~970	Strong	C-H Bend	trans -CH=CH-

Sample preparation: Neat liquid film on an ATR crystal or between salt plates.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal is collected to subtract atmospheric and instrument-related absorptions.
- Sample Application: Place a single drop of neat alpha-ionone liquid directly onto the surface
 of the ATR crystal, ensuring it is fully covered.
- Pressure Application: If the instrument has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal surface.
- Data Acquisition: The infrared beam is passed through the crystal, where it undergoes total
 internal reflection. At each reflection point, an evanescent wave penetrates a short distance
 into the sample, allowing for the absorption of IR radiation at specific frequencies
 corresponding to the molecule's vibrational modes. The resulting interferogram is collected.
- Data Processing: A Fourier transform is applied to the interferogram to generate the final IR spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).



• Cleaning: After analysis, the crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **alpha-ionone** is characterized by a strong absorption band corresponding to the $\pi \to \pi^*$ electronic transition within its conjugated enone system.

Data Presentation

Table 5: UV-Vis Spectroscopic Data for alpha-lonone[1]

λmax (nm)	Solvent	Electronic Transition
~228	Ethanol	π → π*

Note: A weaker $n \to \pi$ transition is also expected at a longer wavelength but is often less prominent.*

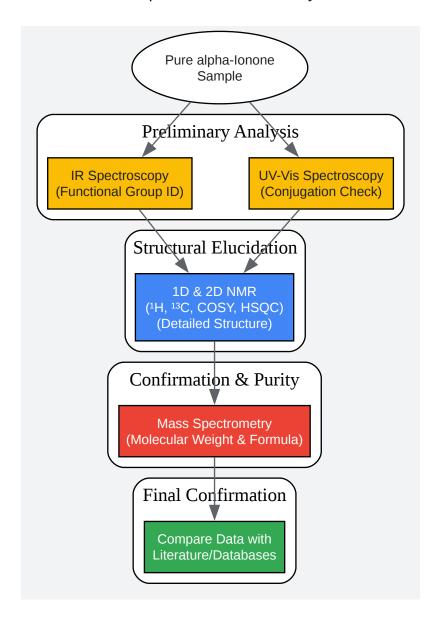
Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation: Prepare a stock solution of **alpha-ionone** in a UV-transparent solvent, such as ethanol. From the stock solution, prepare a dilute solution of a known concentration that will result in an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0).
- Instrumentation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
- Blanking: Fill a quartz cuvette with the pure solvent (ethanol) and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument with the blank to subtract any absorbance from the solvent and the cuvette.
- Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the instrument and measure the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
- Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.



Overall Spectroscopic Analysis Workflow

The logical workflow for the comprehensive spectroscopic characterization of a compound like **alpha-ionone** involves a series of steps to confirm its identity and structure.



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General workflow for spectroscopic analysis.

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